molecular formula C15H16N2O B11483725 Urea, N-(3-methylphenyl)-N'-(4-methylphenyl)-

Urea, N-(3-methylphenyl)-N'-(4-methylphenyl)-

Cat. No.: B11483725
M. Wt: 240.30 g/mol
InChI Key: PRVCBVJGABWHPY-UHFFFAOYSA-N
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Description

3-(3-Methylphenyl)-1-(4-Methylphenyl)urea is an organic compound with the molecular formula C15H16N2O It is a derivative of urea, where the hydrogen atoms are replaced by 3-methylphenyl and 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)-1-(4-Methylphenyl)urea typically involves the reaction of 3-methylphenyl isocyanate with 4-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methylphenyl)-1-(4-Methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives with oxidized methyl groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Oxidized urea derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated urea derivatives.

Scientific Research Applications

3-(3-Methylphenyl)-1-(4-Methylphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3-(3-Methylphenyl)-1-(4-Methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methylphenyl)-1-phenylurea
  • 3-(4-Methylphenyl)-1-phenylurea
  • 3-(3-Methylphenyl)-1-(4-chlorophenyl)urea

Uniqueness

3-(3-Methylphenyl)-1-(4-Methylphenyl)urea is unique due to the presence of both 3-methylphenyl and 4-methylphenyl groups, which confer distinct chemical properties

Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

1-(3-methylphenyl)-3-(4-methylphenyl)urea

InChI

InChI=1S/C15H16N2O/c1-11-6-8-13(9-7-11)16-15(18)17-14-5-3-4-12(2)10-14/h3-10H,1-2H3,(H2,16,17,18)

InChI Key

PRVCBVJGABWHPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C

Origin of Product

United States

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